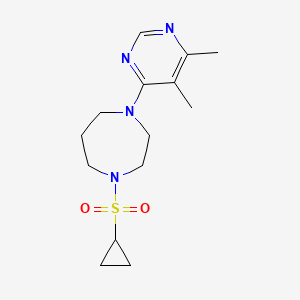

![molecular formula C17H22BrN5 B6458543 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine CAS No. 2548989-48-4](/img/structure/B6458543.png)

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a bromophenyl group. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and are key components of many biological molecules, including DNA and RNA . Piperazine is a common structural motif found in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance . The bromophenyl group is a phenyl ring substituted with a bromine atom, which can enhance the reactivity of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Wirkmechanismus

Target of Action

It’s worth noting that piperazine, a structural motif in this compound, is commonly found in pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a Mannich reaction

Biochemical Pathways

Given the broad range of biological activities associated with piperazine-containing compounds , it is likely that multiple pathways could be affected

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance , suggesting that this compound may have favorable ADME properties.

Result of Action

Given the wide range of biological activities associated with piperazine-containing compounds , it is likely that this compound could have diverse effects at the molecular and cellular level

Vorteile Und Einschränkungen Für Laborexperimente

4-{4-[(3-BPMA) has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Additionally, it is non-toxic and has a low molecular weight, which makes it easy to handle and store. However, there are also some limitations to its use in laboratory experiments. For example, it is sensitive to light and air, and it may decompose if not stored properly.

Zukünftige Richtungen

There are many potential future directions for research on 4-{4-[(3-BPMA). For example, it could be studied further for its potential as an anti-inflammatory agent and for its ability to modulate the activity of certain neurotransmitters. Additionally, its mechanism of action could be further explored, and its effects on other enzymes and receptors could be studied. Finally, its potential applications in drug development could be investigated.

Synthesemethoden

4-{4-[(3-BPMA) is synthesized by a reaction between piperazine and 3-bromophenylmethyl bromide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction is typically complete in 2-3 hours, and the product is isolated by chromatography.

Wissenschaftliche Forschungsanwendungen

4-{4-[(3-BPMA) has been studied for its potential applications in scientific research. It has been shown to modulate the activity of various enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and adenosine receptors. It has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the activity of certain neurotransmitters.

Biochemische Analyse

Biochemical Properties

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, affecting both vertebrates and invertebrates . Additionally, the compound may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) and related biomarkers .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses, leading to changes in ROS levels and subsequent cellular damage . Furthermore, it may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulse transmission . Additionally, the compound may interact with other enzymes and proteins involved in oxidative stress responses, modulating their activity and influencing cellular redox balance .

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression . These long-term effects may vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in oxidative stress responses and energy production . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes, accumulating in specific cellular compartments . Additionally, it may interact with binding proteins that facilitate its distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular function .

Eigenschaften

IUPAC Name |

4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN5/c1-21(2)17-19-7-6-16(20-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHXXZGAQHXWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B6458466.png)

![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458481.png)

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6458485.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B6458490.png)

![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6458498.png)

![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458515.png)

![2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6458520.png)

![4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458531.png)

![2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6458540.png)

![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458550.png)

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458556.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458561.png)